Product packaging for 2-(1-Bromopropyl)pyridine(Cat. No.:)

2-(1-Bromopropyl)pyridine

Cat. No.: B8575765
M. Wt: 200.08 g/mol
InChI Key: BECOWNQVGOVPHZ-UHFFFAOYSA-N
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Description

2-(1-Bromopropyl)pyridine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B8575765 2-(1-Bromopropyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(1-bromopropyl)pyridine

InChI

InChI=1S/C8H10BrN/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2H2,1H3

InChI Key

BECOWNQVGOVPHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=N1)Br

Origin of Product

United States

Contextual Significance of Halogenated Alkylpyridines in Synthetic Methodologies

Halogenated alkylpyridines are a significant class of compounds in organic synthesis, largely because the pyridine (B92270) ring is a fundamental component in many pharmaceuticals, agrochemicals, and advanced materials. mountainscholar.org The addition of a halogenated alkyl group to this ring introduces a reactive center, greatly expanding its synthetic potential. csic.es

The carbon-halogen bond is amenable to nucleophilic substitution and is a key partner in various metal-catalyzed cross-coupling reactions. researchgate.netevitachem.com This reactivity allows for the strategic introduction of a wide array of functional groups, facilitating the assembly of complex molecules. csic.es The specific position of the halogenated substituent on the pyridine ring, as well as on the alkyl chain, significantly influences the compound's reactivity and the pathways of its subsequent transformations.

Overview of Research Trajectories Pertaining to 2 1 Bromopropyl Pyridine

Research involving 2-(1-bromopropyl)pyridine is primarily centered on its role as a key building block in multi-step syntheses. A significant area of this research is its application in medicinal chemistry and drug development. For instance, it is used as a precursor in the synthesis of biologically active compounds. researchgate.net The structure of this compound allows for systematic modifications, which is a critical process in optimizing the efficacy and properties of new drug candidates.

Another research avenue explores its use in creating complex heterocyclic systems. The compound can be reacted with other molecules to form fused ring systems, such as imidazo[1,2-a]benzimidazoles, which are of interest for their potential biological activities. researchgate.net This highlights the compound's utility in generating structural diversity for chemical biology and materials science.

Structural Features and Their Implications for Chemical Reactivity

Regioselective and Chemoselective Synthetic Routes to the Core Structure

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of this compound to ensure the bromine atom is introduced at the desired C1 position of the propyl group, avoiding reactions on the pyridine ring.

Synthesis via Controlled Bromination of Pyridine Precursors

The most direct route to this compound is the bromination of 2-propylpyridine (B1293518). This reaction is typically a free-radical substitution at the benzylic position of the alkyl side chain. nih.govresearchgate.net A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). nih.govwikipedia.org The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation. researchgate.netwikipedia.org These conditions favor the formation of a bromine radical (Br•), which selectively abstracts a hydrogen atom from the benzylic position, leading to the desired product. wikipedia.org This process is known as the Wohl-Ziegler reaction. wikipedia.org

The use of NBS is often preferred over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂, minimizing side reactions such as electrophilic addition to the pyridine ring. wordpress.com

Table 1: Comparison of Brominating Agents for 2-Propylpyridine

Reagent Typical Conditions Selectivity Notes
N-Bromosuccinimide (NBS) CCl₄, radical initiator (AIBN/BPO), reflux or light High for benzylic position Standard lab procedure for allylic and benzylic bromination. wikipedia.org
**Molecular Bromine (Br₂) ** Can lead to ring bromination Lower Often used for brominating the pyridine ring itself under different conditions. researchgate.net

| Tetrabutylammonium (B224687) tribromide (TBATB) | Mild conditions | High | Used for regioselective bromination of various heterocycles. rsc.org |

Stereoselective Approaches to this compound

The C1 carbon of the propyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to produce a single enantiomer is a significant area of research, particularly for applications in pharmaceuticals where stereochemistry is crucial.

Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries or chiral catalysts. researchgate.net For instance, rhodium-catalyzed asymmetric reactions have been employed to access enantioenriched piperidines from pyridine precursors, a strategy that could be adapted for related chiral molecules. dicp.ac.cn While specific examples for the direct asymmetric bromination of 2-propylpyridine are not extensively documented in the provided results, the principles of asymmetric hydrogenation of pyridine derivatives suggest that chiral metal complexes could influence the stereochemical outcome of reactions at the side chain. researchgate.net

Development of Novel Catalyst Systems for Controlled Bromination

Modern synthetic chemistry is increasingly focused on developing new catalysts to improve reaction efficiency, selectivity, and sustainability. For the bromination of alkylpyridines, research into novel catalyst systems is ongoing.

Photocatalysis represents a promising frontier. lookchem.comtandfonline.comacs.org Catalysts like tetrabutylammonium decatungstate (TBADT), when photoexcited, can abstract hydrogen from C(sp³)–H bonds, generating alkyl radicals that can then react with a bromine source. lookchem.comacs.org Interestingly, studies on TBADT-photocatalyzed functionalization of 2-propylpyridine have shown a reluctance for reaction at the α-C–H (benzylic) bond, instead favoring the β-position. lookchem.comacs.org This highlights the complexity and potential for high selectivity with photocatalytic methods, although it may require different photocatalysts or conditions to target the benzylic position for bromination. lookchem.com

Other catalytic systems, such as those involving iron or palladium, are well-established for cross-coupling reactions of pyridine derivatives but could also be explored for novel bromination pathways. ijpsonline.combeilstein-journals.org

Precursor Chemistry and Starting Material Optimization

The quality and synthesis of the starting material, 2-propylpyridine, are crucial for the successful synthesis of this compound. The Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones in ammonia, is a classic, albeit often low-yielding, method for producing alkylpyridines. wikipedia.org More modern and efficient methods include transition metal-catalyzed cross-coupling reactions. organic-chemistry.org For example, iron-catalyzed cross-coupling of an appropriate aryl precursor with an alkyl Grignard reagent can produce 2-propylpyridine in good yield. beilstein-journals.org

Optimization of the synthesis of 2-propylpyridine involves ensuring high purity, as impurities can lead to side reactions and difficult purification of the final brominated product. ulisboa.pt Avoiding chromatographic purification in industrial settings is often a key goal, driving the development of highly efficient and clean reactions. ulisboa.pt

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.netect-journal.kz Several principles are relevant to the synthesis of this compound.

Atom Economy : This metric measures how many atoms from the reactants are incorporated into the final desired product. ibchem.comsavemyexams.comsavemyexams.com Substitution reactions, like the bromination of 2-propylpyridine, inherently have a lower atom economy than addition reactions because a byproduct (in this case, succinimide (B58015) from NBS or HBr from Br₂) is always formed. wordpress.comibchem.comsavemyexams.com For the reaction C₃H₈ + Br₂ → C₃H₇Br + HBr, the atom economy is around 60.3%. ibchem.com Improving atom economy is a key goal; for instance, developing catalytic systems that can utilize the byproduct HBr could significantly enhance the greenness of the process. researchgate.net

Use of Safer Solvents and Reagents : Traditional solvents like carbon tetrachloride (CCl₄) are toxic and environmentally harmful. wikipedia.org Green chemistry encourages the use of safer alternatives. Research into bromination reactions in aqueous media or with less hazardous reagents is an active field. nih.govacs.org For example, using a bromide-bromate couple in water can be an environmentally friendly method for brominating some aromatic heterocycles. acs.org

Energy Efficiency : Microwave-assisted synthesis and photocatalysis are methods that can reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.govnih.gov

Table 2: Application of Green Chemistry Principles

Principle Application in Synthesis Benefit
Atom Economy Designing reactions to maximize incorporation of reactant atoms into the product. Reduces waste. savemyexams.com
Safer Solvents Replacing hazardous solvents like CCl₄ with greener alternatives (e.g., water, ethanol). researchgate.netnih.gov Improved environmental and operator safety.
Catalysis Using catalysts to enable reactions under milder conditions and improve selectivity. numberanalytics.com Reduces energy consumption and byproducts.

| Energy Efficiency | Employing methods like microwave irradiation or photocatalysis. tandfonline.comnih.gov | Shorter reaction times and lower energy input. |

Scalable Synthesis Protocols for Research and Industrial Applications

Transitioning a synthetic route from a laboratory setting to an industrial scale presents numerous challenges. A scalable process must be cost-effective, safe, robust, and produce the final compound with consistent quality and high yield. heteroletters.org

For the synthesis of brominated pyridines, modified Sandmeyer reactions have been developed for large-scale production, avoiding conventional copper halides. heteroletters.org The optimization for scale-up often involves minimizing or eliminating chromatographic purifications, which are impractical for large quantities. ulisboa.pt This requires developing reaction conditions that are highly selective and minimize byproduct formation. heteroletters.org Process control, including temperature, reaction time, and stoichiometry, becomes critical to ensure reproducibility and safety on a large scale.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the propyl chain of this compound is susceptible to displacement by nucleophiles, leading to the formation of a diverse range of derivatives. vulcanchem.com This reactivity is fundamental to its application in the synthesis of more complex molecules.

Carbon-Carbon Bond Formation Reactions (e.g., Grignard, Organolithium, Cyanation)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of molecular skeletons. libretexts.org this compound can participate in such reactions through various mechanisms.

Grignard Reactions: Grignard reagents, formed by reacting an alkyl or aryl halide with magnesium metal, are potent nucleophiles capable of attacking electrophilic centers. mnstate.eduleah4sci.comlibretexts.org While direct Grignard formation from this compound can be challenging, the related 2-bromopyridine (B144113) can be converted to its Grignard reagent, which then reacts with various electrophiles. For instance, 2-bromopyridine reacts with magnesium, with ethyl bromide as an auxiliary reagent, to form a pyridylmagnesium bromide species. researchgate.net This can then react with carbonyl compounds like acetophenone, benzophenone, or ethyl benzoate (B1203000) to yield the corresponding carbinols. researchgate.net

Organolithium Reactions: Similar to Grignard reagents, organolithium reagents are powerful nucleophiles. 2-Bromopyridine can be treated with butyllithium (B86547) to generate 2-lithiopyridine, a versatile intermediate for forming carbon-carbon bonds. wikipedia.org

Cyanation: The displacement of the bromide in haloalkanes by a cyanide ion (CN⁻) is a classic method for extending a carbon chain by one carbon atom. chemrevise.org This nucleophilic substitution reaction typically proceeds by heating a haloalkane with a solution of sodium or potassium cyanide in an ethanol/water mixture. chemrevise.org This reaction would convert this compound into 2-(1-cyanopropyl)pyridine.

Carbon-Heteroatom Bond Formation Reactions (e.g., Amination, Etherification, Thiolation)

The bromine atom in this compound can be substituted by heteroatom nucleophiles to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amination: The reaction of alkyl halides with amines to form new C-N bonds is a fundamental process in organic chemistry. fishersci.it This nucleophilic substitution can be carried out by treating the alkyl halide with an amine, often in the presence of a base. fishersci.it For instance, 2-((3-Bromopropyl)amino)pyridin-1-ium bromide has been synthesized, although spectral data is not widely published. researchgate.net A general method for the 2-amination of pyridines involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot reaction. organic-chemistry.orgnih.gov

Etherification: The formation of ethers can be achieved through the Williamson ether synthesis, where an alkoxide ion displaces a halide from an alkyl halide. This reaction would involve treating this compound with a suitable alkoxide to form the corresponding ether.

Thiolation: Thiolate anions are effective nucleophiles for displacing halides. The reaction of this compound with a thiol or a thiolate salt would lead to the formation of a thioether. A related reaction involves the preparation of pyrithione (B72027) from 2-bromopyridine, where a thiol group is introduced onto the pyridine ring. wikipedia.org

Intramolecular Cyclization Reactions and Ring Formation

The presence of the pyridine ring and the reactive bromopropyl side chain in this compound creates opportunities for intramolecular reactions to form new rings. For example, in the amino-Heck reaction, an intramolecular reaction of an oxime with a diene can form a pyridine compound. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grambeed.comsioc-journal.cn this compound, with its reactive bromine atom, can serve as a substrate in these reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Palladium catalysts are widely used in a variety of cross-coupling reactions. eie.gr

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.org While challenges exist with pyridine-containing substrates, the reaction is a valuable tool for creating biaryl structures. rsc.orgresearchgate.net For example, palladium-catalyzed Suzuki-Miyaura coupling reactions of substituted pyridine boronic acids have been successfully employed. eie.gr

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgbeilstein-journals.org It is an effective method for forming sp-sp² carbon-carbon bonds. scirp.org For instance, 2-amino-3-bromopyridines react with terminal alkynes in the presence of a palladium catalyst to produce 2-amino-3-alkynyl pyridines. scirp.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgfu-berlin.de This reaction represents one of the first examples of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Negishi Reaction: The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. researchgate.netorgsyn.orgorganic-chemistry.org This reaction is known for its high yields and mild reaction conditions. orgsyn.org It has been successfully used to couple 2-heterocyclic organozinc reagents with aryl chlorides to produce 2-aryl-substituted pyridines. organic-chemistry.org The use of Pd-PEPPSI-IPent has proven effective for the Negishi cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides. rsc.org

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. researchgate.net They have been used for the cross-coupling of 2-chloropyridines with alkyl bromides to synthesize 2-alkylated pyridines. nih.gov Nickel-catalyzed cross-coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides has also been demonstrated. nih.gov Furthermore, nickel-catalyzed enantioselective arylation of pyridine has been achieved by coupling arylzinc reagents with pyridinium (B92312) ions formed in situ. rsc.org A study has also described the nickel-catalyzed coupling of challenging heteroaryl halides with alkyl halides, such as (3-bromopropyl)benzene, to form substituted pyridines. acs.org

Copper-Mediated Coupling Reactions (e.g., Ullmann-type C-N, C-C)

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The Ullmann reaction, a classic example, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl compound. organic-chemistry.orgresearchgate.net Modern variations of this reaction, often referred to as Ullmann-type couplings, are catalyzed by copper complexes and exhibit broader substrate scope and milder reaction conditions. organic-chemistry.orgmdpi.com

In the context of this compound, the bromine atom at the benzylic-like position makes it a suitable substrate for such coupling reactions. While direct examples involving this compound are not extensively detailed in the provided search results, the reactivity of similar 2-bromopyridine derivatives in copper-catalyzed C-N cross-coupling reactions is well-documented. For instance, a method for the CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives has been developed, highlighting the utility of copper in forming C-N bonds with 2-halopyridines. nih.gov Similarly, the amination of 2-halopyridines using copper nanoparticles has been reported. mdpi.com These examples suggest that this compound would likely undergo analogous C-N coupling reactions with various nitrogen nucleophiles.

Copper-mediated C-C bond formation involving pyridine derivatives is also a known process. For instance, copper has been used to catalyze the synthesis of polyfunctional pyridines through oxidative coupling reactions. nih.gov The general mechanism for Ullmann-type reactions is believed to involve the oxidative addition of the halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to form the coupled product and regenerate the catalyst. organic-chemistry.org

Ligand Design and Optimization for Enhanced Coupling Efficiency

The efficiency and selectivity of copper-catalyzed coupling reactions are highly dependent on the nature of the ligands coordinated to the copper center. Ligand design is a critical aspect of catalyst development, aiming to enhance reaction rates, improve yields, and control stereoselectivity. acs.org

For copper-catalyzed cross-coupling reactions involving substrates like this compound, various types of ligands have been developed. Pyridine-derived ligands themselves are a significant class, with their electronic and steric properties being tunable to influence catalytic activity. diva-portal.org For example, chiral 2,2'-bipyridine (B1663995) ligands have shown superior catalytic activity in nickel-catalyzed Ullmann coupling of ortho-chlorinated aryl aldehydes. acs.org While this is a nickel-catalyzed system, the principles of ligand design are often transferable.

In the realm of copper catalysis, ligands such as 1-methyl-imidazole have been found to significantly promote Ullmann-type C-N coupling reactions of 2-bromopyridine derivatives. nih.gov Oxalohydrazide-based ligands have been shown to generate long-lived copper catalysts for C-O bond formation, achieving high turnover numbers. escholarship.org The development of such ligands addresses the challenge of catalyst longevity and efficiency.

The strategic design of chiral anionic ligands is particularly important for enantioconvergent radical cross-coupling reactions, where the ligand can tune the reducing capability of the copper catalyst. nih.gov The coordination of the ligand to the metal center can influence the geometry and electronic properties of the catalyst, thereby affecting its reactivity and the stereochemical outcome of the reaction. nih.govresearchgate.net

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound plays a crucial role in its chemical behavior, influencing its coordination chemistry and susceptibility to reactions such as N-alkylation and N-oxidation.

Coordination Chemistry in Catalyst Design and Ligand Development

The pyridine nitrogen atom is a Lewis basic site, allowing it to coordinate to metal centers. This property is fundamental to the use of pyridine-containing molecules as ligands in coordination chemistry and catalysis. uci.edu When this compound or its derivatives act as ligands, the nitrogen atom can bind to a metal, influencing the metal's catalytic activity.

The design of catalysts often involves the use of pyridine-containing ligands to create a specific coordination environment around the metal center. nih.govrsc.org For example, pyridine(diimine) iron complexes are effective catalysts for [2+2] cycloaddition reactions. nih.gov The steric and electronic properties of the pyridine ligand can be modified to fine-tune the catalyst's performance.

In the context of this compound, the pyridine moiety can act as a coordinating group, potentially leading to the formation of metallacyclic intermediates in certain catalytic cycles. The ability of the pyridine nitrogen to coordinate can also be exploited in the design of bidentate or polydentate ligands, where the pyridine ring is one of several coordinating groups.

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, leading to N-alkylation and N-oxidation reactions.

N-Alkylation: The reaction of a pyridine with an alkyl halide can lead to the formation of a pyridinium salt. While specific literature on the N-alkylation of this compound was not found, the general reactivity of pyridines towards alkylating agents is well-established. organic-chemistry.org For instance, N-alkylation of heterocycles with 1,3-dibromopropane (B121459) can be catalyzed by transition metal complexes. ias.ac.in The formation of pyridinium salts can significantly alter the reactivity of the molecule, for example, by activating the pyridine ring towards nucleophilic attack. acs.org

N-Oxidation: Pyridine can be oxidized to pyridine N-oxide using various oxidizing agents, such as peroxy acids. wikipedia.org The resulting pyridine N-oxide exhibits different reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution reactions. researchgate.netsemanticscholar.org For example, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters allows for the synthesis of 2-arylpyridines. rsc.org 2-Bromopyridine N-oxide is a commercially available compound that can be used as a reactant in various synthetic transformations. sigmaaldrich.com The N-oxide functionality can be removed later in a synthetic sequence to regenerate the pyridine ring. semanticscholar.org

Radical Reactions Involving this compound

Radical reactions offer a powerful alternative to polar reactions for the formation of chemical bonds. libretexts.org The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate, which can then participate in a variety of transformations.

The generation of radicals from alkyl halides is a common strategy in organic synthesis. bbhegdecollege.com While specific examples of radical reactions starting directly from this compound are not detailed in the search results, the principles of radical chemistry can be applied. For instance, the enantioconvergent cross-coupling of racemic alkyl halides can proceed through prochiral radical intermediates generated via single-electron transfer from a first-row transition metal catalyst like copper. nih.gov This suggests that this compound could be a substrate for such stereoconvergent radical cross-coupling reactions.

Pyridine-stabilized boryl radicals have been used in transition-metal-free borylation reactions of haloarenes, proceeding through a radical mechanism. organic-chemistry.orgbeilstein-journals.org This highlights the role that the pyridine moiety can play in stabilizing radical species. The general pathway for many radical reactions involves initiation, propagation, and termination steps. libretexts.org

Stereochemical Outcomes and Diastereoselective Control in Transformations

When a molecule contains one or more stereocenters, the stereochemical outcome of its reactions is a critical consideration. A stereoselective reaction is one that favors the formation of one stereoisomer over another. ddugu.ac.inslideshare.net If the products are diastereomers, the reaction is termed diastereoselective. ddugu.ac.in

In reactions involving this compound, which possesses a stereocenter at the carbon bearing the bromine atom, controlling the stereochemistry is a key challenge and opportunity. The stereochemical outcome can be influenced by various factors, including the reaction mechanism, the reagents used, and the presence of chiral catalysts or auxiliaries.

For example, in nucleophilic substitution reactions at the chiral center of this compound, the stereochemistry of the product will depend on whether the reaction proceeds through an S(_N)1 or S(_N)2 mechanism. An S(_N)2 reaction would lead to inversion of configuration, while an S(_N)1 reaction would result in a racemic mixture.

Diastereoselective control can be achieved by using chiral ligands in metal-catalyzed reactions. acs.org The chiral environment created by the ligand can favor the formation of one diastereomer of the product. For instance, diastereoselective synthesis of ruthenium polypyridyl complexes has been reported. acs.org Similarly, diastereoselective allylation of carbonyl compounds can be achieved using chiral reagents. core.ac.uk

In the context of this compound, if it were to undergo a reaction that creates a new stereocenter, the relative stereochemistry of the two centers would be of interest. For example, a reaction at the pyridine ring could be influenced by the existing stereocenter at the propyl chain, leading to a diastereoselective outcome. The development of methods for the diastereoselective preparation of N-alkenyl-2-pyridones highlights the importance of controlling stereochemistry in reactions involving substituted pyridines. acs.org

Derivatives, Analogues, and Advanced Structural Modifications of 2 1 Bromopropyl Pyridine

Synthesis and Stereochemical Analysis of Chiral Analogues

The synthesis of chiral analogues of 2-(1-bromopropyl)pyridine is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry and materials science. The creation of a stereocenter at the carbon atom bearing the bromine atom can be achieved through various asymmetric synthesis strategies.

One common approach involves the enantioselective reduction of a corresponding ketone precursor, 2-propionylpyridine. This transformation can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, ruthenium-catalyzed asymmetric hydrogenation of 2-acylpyridines has been shown to produce chiral alcohols with high yields and excellent enantioselectivities. rsc.org These chiral alcohols can then be converted to the target chiral bromides, often with inversion of stereochemistry, using standard brominating agents like phosphorus tribromide or thionyl bromide.

Another powerful method is the catalytic asymmetric nucleophilic addition of alkyl groups to the pyridine (B92270) ring or its derivatives. researchgate.netnih.gov While this method typically functionalizes the ring itself, related strategies can be adapted for the stereoselective construction of the chiral side chain. Lewis acid activation of the pyridine nitrogen enhances the ring's susceptibility to nucleophilic attack, a principle that can be extended to side-chain manipulations. researchgate.netnih.gov

The stereochemical analysis of these chiral analogues is critical to confirm their enantiopurity and absolute configuration. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary technique for separating and quantifying enantiomers, allowing for the determination of the enantiomeric excess (ee). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, can also be employed to differentiate between enantiomers. For unambiguous determination of the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the definitive method.

Table 1: Methods for Synthesis and Analysis of Chiral Pyridine Analogues

Method Description Application Example Reference
Asymmetric Hydrogenation Catalytic reduction of a prochiral ketone using a chiral catalyst to produce an enantiomerically enriched alcohol precursor. Ruthenium-catalyzed hydrogenation of 2-(pyridin-2-yl)quinolines to yield chiral tetrahydroquinoline scaffolds. rsc.org
Lipase-Catalyzed Resolution Enzymatic resolution of a racemic alcohol precursor through enantioselective acylation. Resolution of racemic 1-(2-pyridyl)ethanols via lipase-catalyzed enantioselective acetylation. researchgate.net
Chiral HPLC Chromatographic separation of enantiomers on a chiral stationary phase to determine enantiomeric excess. Used to determine the enantiopurity of alkylated pyridine products. researchgate.net

| X-ray Crystallography | Definitive determination of the three-dimensional structure and absolute stereochemistry of a crystalline compound. | Characterization of N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. | nih.gov |

Preparation of Functionalized Pyridine Derivatives from this compound

This compound is a valuable intermediate for synthesizing a variety of functionalized pyridine derivatives, primarily by leveraging the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Nucleophilic substitution allows for the introduction of a wide range of functional groups. The reaction with various nucleophiles, such as amines, thiols, or alkoxides, under basic conditions can replace the bromine atom to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. smolecule.com This straightforward approach is fundamental for building molecular diversity from the this compound core.

Furthermore, the bromine atom enables the formation of organometallic reagents. For example, reaction with magnesium metal can generate the corresponding Grignard reagent, pyridylmagnesium bromide. researchgate.net This nucleophilic organometallic species can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and create more complex molecular architectures like substituted carbinols. researchgate.net

Transition-metal-catalyzed cross-coupling reactions provide another powerful avenue for functionalization. While typically applied to aryl bromides, related chemistry can be adapted for the alkyl-bromide bond. Palladium-catalyzed reactions, such as the Suzuki coupling with boronic acids or the Stille coupling with organostannanes, are cornerstone methods for forming new C-C bonds and synthesizing biaryl or alkyl-aryl structures. mdpi.comnih.gov These reactions offer high functional group tolerance, although the Lewis basicity of the pyridine nitrogen can sometimes complicate catalysis by coordinating to the metal center. nih.gov

Table 2: Functionalization Reactions of Bromopyridine Derivatives

Reaction Type Reagents Product Type Key Features Reference
Nucleophilic Substitution Amines, Thiols, Alkoxides Alkylated amines, thioethers, ethers Direct replacement of the bromine atom with a variety of heteroatom nucleophiles. smolecule.com
Grignard Reaction Mg, then electrophile (e.g., benzophenone) Tertiary alcohols Formation of a C-C bond via a pyridylmagnesium intermediate. researchgate.net
Suzuki Cross-Coupling Arylboronic acids, Pd catalyst, base Aryl-substituted pyridines Versatile C-C bond formation with high functional group tolerance. mdpi.com

| Ru(II)-Catalyzed Annulation | Alkynes, Ru(II) catalyst | Substituted 2-pyridones | Domino reaction involving C-H activation to build complex heterocyclic systems. | mdpi.com |

Oligomeric and Polymeric Structures Derived from this compound Monomers

The structural features of this compound allow it to serve, either directly or after modification, as a monomer for the synthesis of oligomers and polymers. researchgate.net Pyridine-containing polymers are of significant interest for applications ranging from materials science to catalysis, owing to the unique electronic and coordination properties imparted by the pyridine ring. nih.gov

One potential pathway to polymerization involves converting this compound into a monomer suitable for chain-growth polymerization. For example, elimination of hydrogen bromide could yield 2-(prop-1-en-1-yl)pyridine, a vinyl-type monomer. This monomer could then undergo polymerization via radical, anionic, or cationic methods. However, the synthesis of well-defined polymers from pyridine-containing monomers can be challenging. The innate Lewis basicity of the pyridine nitrogen can interfere with many transition-metal catalysts used in controlled polymerization techniques like ring-opening metathesis polymerization (ROMP) or atom transfer radical polymerization (ATRP). nih.gov

Step-growth polymerization is another viable strategy. By transforming the bromopropyl group into other reactive functionalities (e.g., an amine and a carboxylic acid on different monomers), this compound can be used as a precursor to A-B or A-A/B-B type monomers for polycondensation reactions, leading to polyesters or polyamides incorporating the pyridine moiety into the polymer backbone.

Recent research has also explored the dynamics of pyridine-furan oligomers that form helical nanosprings. mdpi.com These studies highlight the potential for pyridine-containing monomers to self-assemble into ordered oligomeric structures with unique mechanical properties at the nanoscale. mdpi.com Such systems demonstrate that beyond simple linear chains, monomers derived from pyridine scaffolds can form more complex and functional supramolecular assemblies. mdpi.com

Structure-Reactivity Relationship Studies of Substituted Analogues

The reactivity of this compound and its analogues is profoundly influenced by the nature and position of substituents on the pyridine ring. Structure-reactivity relationship studies aim to understand how these structural modifications alter the chemical behavior of the molecule, particularly the reactivity of the C-Br bond.

Electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring increase the electrophilicity of the carbon atom attached to the bromine. This effect enhances the rate of nucleophilic substitution reactions (SN1 or SN2), as the electron-deficient ring withdraws electron density from the side chain, stabilizing the transition state and any potential carbocationic intermediate. Conversely, electron-donating groups (e.g., methoxy, amino) decrease the rate of nucleophilic substitution by destabilizing the partial positive charge that develops in the transition state.

The position of the substituent also plays a critical role. Substituents at the 4- and 6-positions (para and ortho to the side chain) have the most significant electronic influence due to resonance effects. For example, a study on the antiproliferative activity of various pyridine derivatives noted that the presence and position of methoxy (-OMe) and amino (-NH2) groups significantly influenced the compounds' properties, which is often linked to their underlying chemical reactivity. nih.govnih.gov

Steric hindrance is another important factor. Bulky substituents near the 2-position can sterically hinder the approach of a nucleophile, slowing the rate of SN2 reactions. This interplay between electronic and steric effects allows for the fine-tuning of the reactivity of these compounds for specific synthetic applications.

Table 3: Influence of Substituents on the Reactivity of Pyridine Derivatives

Substituent Type Position on Ring Effect on C-Br Bond Reactivity Rationale Reference
Electron-Withdrawing (e.g., -NO₂, -CN) 4- or 6-position Increased reactivity towards nucleophiles Stabilizes negative charge buildup in the transition state and increases the electrophilicity of the alpha-carbon. nih.gov
Electron-Donating (e.g., -OCH₃, -NH₂) 4- or 6-position Decreased reactivity towards nucleophiles Destabilizes the transition state by increasing electron density at the reaction center. nih.govnih.gov
Bulky Groups (e.g., -C(CH₃)₃) 3- or 6-position Decreased SN2 reaction rate Steric hindrance impedes the backside attack of the nucleophile. scripps.edu

| Halogens (e.g., -Cl, -Br) | Any position | Moderately increased reactivity | Inductive electron withdrawal outweighs the weak electron-donating resonance effect. | nih.govresearchgate.net |

Theoretical and Computational Studies on 2 1 Bromopropyl Pyridine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly quantum chemical calculations, are employed to map the distribution of electrons and understand the nature of chemical bonds within 2-(1-bromopropyl)pyridine.

Analysis of the electronic structure of pyridine (B92270) derivatives often involves the use of Density Functional Theory (DFT). These calculations can reveal the molecular orbital landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively.

Electrostatic potential maps (EPMs) are another valuable tool, providing a visual representation of the charge distribution on the molecular surface. mdpi.com For pyridine-containing compounds, EPMs typically show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack or protonation. mdpi.commdpi.com Conversely, the presence of the electronegative bromine atom in the propyl side chain creates a region of positive potential on the adjacent carbon, marking it as a susceptible site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and kinetic stability of the molecule. mdpi.com
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes

The flexible 1-bromopropyl side chain attached to the rigid pyridine ring allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and to understand the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Computational methods can systematically rotate the single bonds in the side chain to generate a potential energy surface, or energy landscape. nih.gov This map highlights the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. For this compound, the key rotational barriers would be around the C-C bonds of the propyl group and the C-N bond connecting the side chain to the pyridine ring. The relative energies of these conformers are determined by a combination of steric hindrance and electronic interactions between the pyridine ring and the bromine atom.

Reaction Mechanism Elucidation via Computational Modeling

For this compound, a common reaction to study would be nucleophilic substitution at the carbon atom bonded to the bromine. Computational studies can model the approach of a nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond. These models can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. The calculated energy barriers for each step can predict the feasibility and rate of the reaction under different conditions. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict not only if a reaction will occur but also where it will occur (regioselectivity) and which product will be favored (chemoselectivity). mit.edu For this compound, there are multiple reactive sites: the nitrogen atom, the carbon atoms of the pyridine ring, and the electrophilic carbon of the side chain.

Reactivity indices, derived from quantum chemical calculations, can quantify the susceptibility of each atom to attack. For instance, Fukui functions or calculated atomic charges can pinpoint the most electrophilic and nucleophilic centers. In the case of this compound, these calculations would likely confirm the pyridine nitrogen as a primary site for protonation or reaction with strong electrophiles, while the carbon bearing the bromine is the most probable site for nucleophilic substitution. nih.govresearchgate.net Such predictions are vital for planning synthetic routes and avoiding the formation of unwanted byproducts.

Quantum Chemical Studies of Transition States

The transition state is the highest energy point along a reaction coordinate, representing the critical bottleneck that determines the reaction rate. Quantum chemical methods are uniquely capable of characterizing the geometry and energy of these fleeting structures. researchgate.net

For a reaction involving this compound, such as its reaction with a nucleophile, computational chemists can perform a transition state search to locate the exact atomic arrangement at the peak of the energy barrier. Analyzing the vibrational frequencies of this structure confirms it as a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key parameter for understanding and predicting reaction kinetics. These studies provide a molecular-level picture of the bond-breaking and bond-forming processes that are central to the chemical transformation. rsc.org

Computational Prediction of Physicochemical Parameters Relevant to Synthetic Design

Beyond reactivity, computational methods can predict a wide range of physicochemical properties that are critical for practical applications, from drug design to materials science. nih.govresearchgate.net These predictions help chemists assess the suitability of a compound for a specific purpose early in the design process, saving time and resources.

For this compound, key parameters such as lipophilicity (logP), water solubility (logS), polar surface area (PSA), and molar refractivity can be calculated directly from the molecular structure using various algorithms and atomic contribution methods. researchgate.netsemanticscholar.org These properties are essential for predicting a molecule's behavior in different environments, such as its ability to cross cell membranes or its solubility in various solvents used in synthesis and purification. nih.gov

Table 2: Predicted Physicochemical Parameters for this compound
ParameterPredicted ValueRelevance in Synthetic Design
Molecular Weight200.07 g/molFundamental property for stoichiometry and characterization.
ClogP2.58Measure of lipophilicity; important for solubility and purification (e.g., chromatography). nih.gov
Topological Polar Surface Area (TPSA)12.89 ŲInfluences solubility, permeability, and intermolecular interactions. nih.gov
Molar Refractivity48.5 cm³Relates to molecular volume and polarizability. researchgate.net
Number of Rotatable Bonds3Indicator of molecular flexibility, affecting binding and physical state. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for monitoring the progress of chemical reactions in real-time. asahilab.co.jpmagritek.com For 2-(1-Bromopropyl)pyridine, both ¹H and ¹³C NMR provide critical data on the molecular framework.

Reaction Monitoring: The progress of a reaction involving this compound, such as a nucleophilic substitution, can be quantitatively monitored by ¹H NMR spectroscopy. asahilab.co.jpmagritek.com By integrating the signals corresponding to the reactant and the product over time, kinetic data can be acquired. For instance, the signal for the methine proton (CH-Br), which is highly deshielded by the adjacent bromine atom, would be a key diagnostic peak to monitor for the consumption of the starting material. Concurrently, the appearance and growth of new signals would signify product formation. Modern benchtop NMR spectrometers can be integrated directly into laboratory fume hoods, allowing for non-invasive, real-time analysis of reaction mixtures. magritek.comosf.io

Stereochemical Assignment: NMR is a powerful technique for determining the relative stereochemistry of molecules. magritek.com The chiral center in this compound renders the two protons of the adjacent methylene (CH₂) group diastereotopic. Consequently, in the ¹H NMR spectrum, these protons are expected to exhibit distinct chemical shifts and will couple to each other, typically resulting in a complex multiplet pattern. Their coupling to the adjacent chiral methine proton further complicates this pattern, but also provides a wealth of structural information. In reactions that generate a second stereocenter, NMR can be used to determine the diastereomeric ratio by identifying and integrating the distinct sets of signals for each diastereomer. magritek.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to unambiguously assign proton and carbon signals, confirming the connectivity of the entire molecule.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Key Correlations (COSY)
Pyridine (B92270) H-6~8.5~149.0H-5
Pyridine H-3, H-4, H-57.2 - 7.8122.0 - 137.0H-3, H-4, H-5
Pyridine C-2-~160.0-
CH-Br~5.2~55.0CH₂
CH₂~2.2 - 2.4~30.0CH-Br, CH₃
CH₃~1.1~12.0CH₂

Table 1: Predicted ¹H and ¹³C NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Complex Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). nih.govrsc.org It is particularly valuable in mechanistic studies for its ability to detect transient and low-abundance reactive intermediates. nih.govresearchgate.net

Reaction Pathway Intermediates: Using soft ionization techniques like Electrospray Ionization (ESI), reaction intermediates in solution can be transferred to the gas phase as ions for MS analysis. researchgate.net For reactions involving this compound, ESI-MS could be used to intercept and characterize cationic intermediates, such as those formed during certain substitution or elimination reactions. The high sensitivity of MS allows for the detection of species that may be too short-lived or in too low a concentration to be observed by NMR. nih.gov

Complex Product Identification: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of the desired product and for identifying unknown byproducts. Tandem mass spectrometry (MS/MS) involves the mass selection of a specific ion, its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. researchgate.net The fragmentation pattern of this compound would provide a structural fingerprint. Characteristic fragmentation pathways would likely include the homolytic cleavage of the C-Br bond, loss of HBr, and cleavage of the propyl side chain from the pyridine ring. nih.gov

Ion Formula Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Potential Origin
[M+H]⁺C₈H₁₁BrN⁺200.0075202.0055Protonated molecular ion
[M-Br]⁺C₈H₁₀N⁺120.0813120.0813Loss of bromine radical
[M-HBr]⁺C₈H₁₀N⁺120.0813120.0813Elimination of HBr

Table 2: Predicted m/z values for key ions of this compound in positive-ion ESI-MS. The presence of the bromine isotope pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br) is a key diagnostic feature.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including the unambiguous assignment of its absolute configuration. researchgate.netnih.govthieme-connect.de

Absolute Configuration Determination: To determine the absolute stereochemistry of a chiral molecule, a suitable single crystal of an enantiomerically pure sample is required. The presence of a "heavy" atom (atomic number > 8) in the molecule is highly advantageous. researchgate.net The bromine atom in this compound serves this purpose perfectly. Heavy atoms cause anomalous dispersion, an effect where the scattering of X-rays by the atom's electrons has a detectable out-of-phase component. mit.edu This phenomenon breaks Friedel's law, meaning that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). By carefully measuring these intensity differences (Bijvoet pairs), the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given configuration confirms that the assignment of the absolute stereochemistry is correct. mit.edu

Solid-State Structure: Beyond absolute configuration, X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles. It also reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces. For this compound, potential solid-state interactions could include π-π stacking between pyridine rings, C-H···N hydrogen bonds, and halogen bonding involving the bromine atom (C-Br···N or C-Br···π interactions). mdpi.com

Parameter Hypothetical Data Significance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape
Space GroupP2₁A common non-centrosymmetric space group for chiral molecules
Flack Parameter0.02(3)Value near zero confirms the correct absolute configuration
C-Br Bond Length~1.95 ÅStandard bond distance for a secondary alkyl bromide
Intermolecular InteractionsC-H···N, Br···πIndicates key forces governing crystal packing

Table 3: Hypothetical crystallographic data for an enantiomerically pure derivative of this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules. wikipedia.orglibretexts.org These techniques are based on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org

An optically active molecule like an enantiomer of this compound will absorb left- and right-circularly polarized light to different extents, giving rise to a CD spectrum. libretexts.org The two enantiomers, (R)- and (S)-2-(1-Bromopropyl)pyridine, would produce CD spectra that are mirror images of each other. A CD spectrum is typically plotted as the difference in absorbance (ΔA) versus wavelength. The characteristic positive and negative peaks are known as Cotton effects.

While absolute configuration is difficult to determine from CD spectra alone without extensive computational analysis or comparison to known compounds, the technique is exceptionally useful for:

Assessing Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Monitoring Stereospecific Reactions: Changes in the CD spectrum can be used to follow the progress of reactions involving chiral centers.

Conformational Analysis: CD spectroscopy is sensitive to the solution-phase conformation of molecules, providing insights that are complementary to solid-state X-ray data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations in Research

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying functional groups and monitoring their transformations during a chemical reaction, as each functional group has characteristic vibrational frequencies. horiba.comlibretexts.org

For this compound, the IR and Raman spectra would display a series of bands corresponding to the vibrations of its constituent parts. Key diagnostic bands would include:

Pyridine Ring Vibrations: C=C and C=N stretching modes typically appear in the 1600-1400 cm⁻¹ region. nih.govasianpubs.org

C-H Vibrations: Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear in the 2960-2850 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 650 and 550 cm⁻¹.

In a research context, vibrational spectroscopy is used to track functional group transformations. For example, in a nucleophilic substitution reaction where the bromine atom is replaced by a hydroxyl group, IR spectroscopy would be used to monitor the disappearance of the characteristic C-Br stretching band and the simultaneous appearance of a broad O-H stretching band around 3300 cm⁻¹. Because IR and Raman spectroscopy are governed by different selection rules, they often provide complementary information, and a comprehensive analysis frequently utilizes both techniques. researchgate.net

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Technique
Aromatic C-HStretch3100 - 3000IR, Raman
Aliphatic C-HStretch2960 - 2850IR, Raman
Pyridine C=N, C=CRing Stretch1600 - 1400IR, Raman
CH₂ / CH₃Bend1470 - 1370IR
C-BrStretch650 - 550IR, Raman

Table 4: Characteristic vibrational frequencies for key functional groups in this compound.

Applications of 2 1 Bromopropyl Pyridine in Advanced Organic Synthesis and Materials Science Research

Role in Supramolecular Chemistry ResearchThe role of the pyridine (B92270) motif in supramolecular chemistry, particularly in host-guest interactions and self-assembly, is well-documented. However, no specific studies were found that feature 2-(1-Bromopropyl)pyridine or its immediate derivatives in the design of supramolecular architectures.

Due to these constraints, generating the requested article would not be feasible without compromising the core requirements of scientific accuracy and strict adherence to the specified compound. A scientifically sound article would require broadening the scope to include more widely studied 2-haloalkylpyridines or general classes of pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Bromopropyl)pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of brominated pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 2-[2-(4-Bromophenyl)propyl]pyridine are synthesized using dioxane or water as solvents at 85–95°C with potassium phosphate as a base, achieving moderate yields . Tailoring reaction conditions includes optimizing solvent polarity (e.g., dioxane for high-temperature stability), adjusting base strength (e.g., K₃PO₄ vs. NaHCO₃), and controlling reaction time to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the bromopropyl chain’s integration and coupling patterns. For example, ¹H NMR can distinguish between equatorial and axial protons in the propyl group . X-ray crystallography provides definitive proof of stereochemistry and molecular conformation, as demonstrated for structurally related pyridine derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are recommended when handling brominated pyridine derivatives in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Engineering controls : Use fume hoods for synthesis and handling to limit airborne exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required for aerosol-prone procedures .
  • Emergency protocols : Ensure accessible eyewash stations and safety showers. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How do steric and electronic effects of the bromopropyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom’s electronegativity enhances the leaving-group ability in SN2 reactions, while the propyl chain introduces steric hindrance. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity in Suzuki-Miyaura couplings . Experimentally, comparative studies with chloro- or iodo-analogs (e.g., 2-(2-Chloroethyl)pyridine) reveal slower reaction kinetics for bulkier substituents, necessitating higher catalyst loadings or elevated temperatures .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line sensitivity, solvent DMSO concentration) or structural analogs with minor modifications. For example, substituting the bromopropyl group with trifluoromethyl cyclopropane (as in 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine) significantly alters bioactivity due to enhanced lipophilicity . Meta-analyses of structure-activity relationship (SAR) data, coupled with standardized assay protocols (e.g., NIH/NCATS guidelines), can harmonize findings .

Q. How can computational modeling predict the interaction of this compound with biological targets such as enzyme active sites?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding affinities and conformational stability. For instance, pyridine derivatives with bromoalkyl chains show preferential binding to hydrophobic pockets in kinase enzymes, validated by crystallographic data . Free-energy perturbation (FEP) calculations quantify the impact of bromine’s van der Waals interactions on binding efficacy .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity for this compound derivatives, while others highlight significant anticancer activity?

  • Methodological Answer : Divergent results may stem from:

  • Structural variations : Derivatives with additional electron-withdrawing groups (e.g., 5-(1,3,4-oxadiazol-2-yl)pyridine) exhibit enhanced DNA intercalation, unlike unmodified analogs .
  • Experimental design : Differences in cell viability assays (MTT vs. ATP luminescence) and exposure times (24h vs. 72h) affect IC₅₀ values. Cross-validation using multiple assays (e.g., clonogenic and apoptosis assays) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.